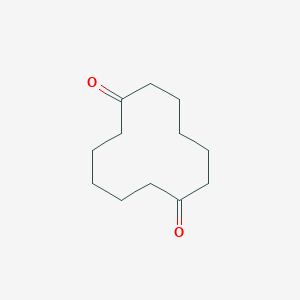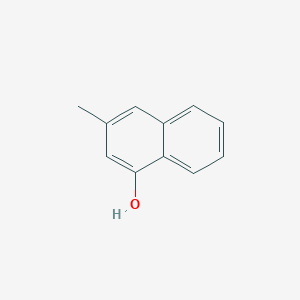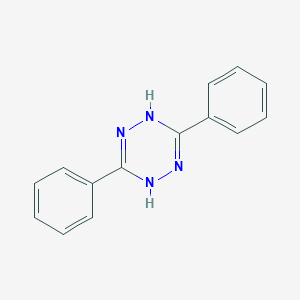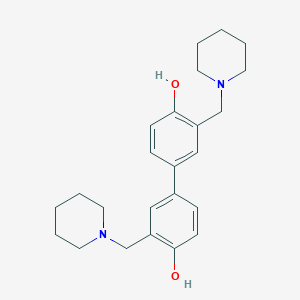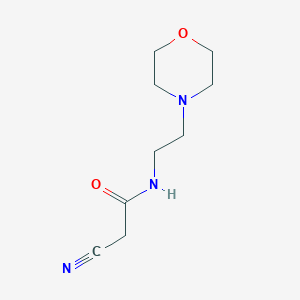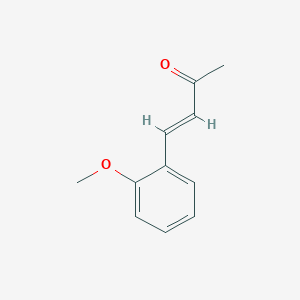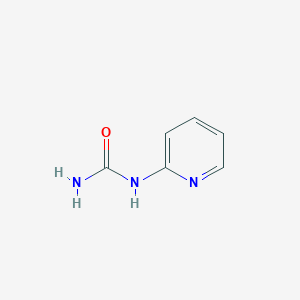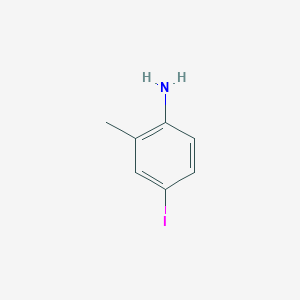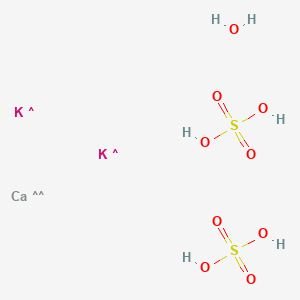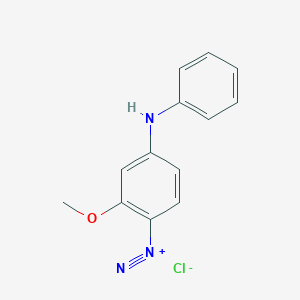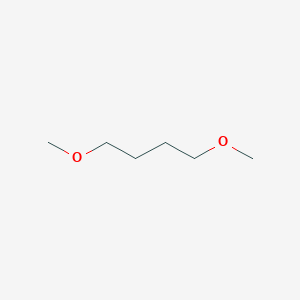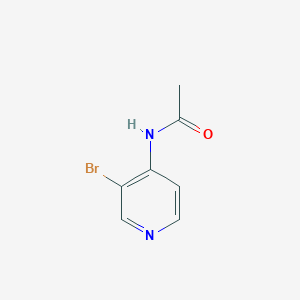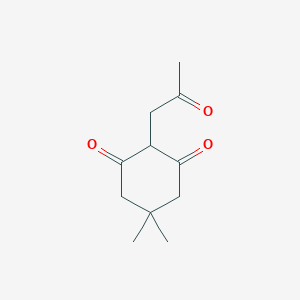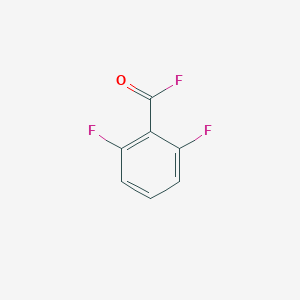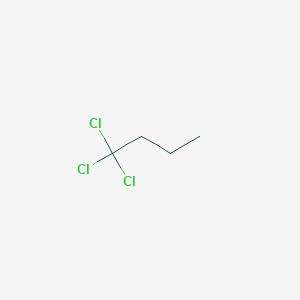
1,1,1-Trichlorobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trichlorobutane is a colorless, volatile organic compound that is commonly used as a solvent in various industrial applications. It is also known as 1-chloro-1,1,1-trichlorobutane or 1,1,1-trichloro-n-butane. This chemical is a member of the chlorinated hydrocarbon family and is classified as a hazardous air pollutant by the United States Environmental Protection Agency (EPA).
作用機序
The mechanism of action of 1,1,1-trichlorobutane is not well understood. However, it is believed to act as a central nervous system depressant by enhancing the activity of the gamma-aminobutyric acid (GABA) receptor. This results in the inhibition of neurotransmitter release, leading to sedation and anesthesia.
生化学的および生理学的効果
Exposure to 1,1,1-trichlorobutane has been shown to cause a range of biochemical and physiological effects. It is known to be hepatotoxic and can cause liver damage in humans and animals. It has also been shown to cause reproductive toxicity, including decreased fertility and developmental abnormalities in offspring.
実験室実験の利点と制限
1,1,1-Trichlorobutane has several advantages as a solvent in lab experiments. It has a low boiling point, making it easy to remove from reaction mixtures. It is also relatively non-reactive and can dissolve a wide range of organic compounds. However, its use is limited by its toxicity and potential to cause environmental pollution.
将来の方向性
There are several future directions for the research of 1,1,1-trichlorobutane. These include the development of safer and more environmentally friendly solvents for use in chemical reactions and the investigation of its potential as a therapeutic agent for the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action and toxicological effects of this compound.
合成法
1,1,1-Trichlorobutane is typically synthesized by the reaction of 1,1,1-trichloroethane with sodium butoxide. This reaction is carried out in the presence of anhydrous ether as a solvent. The product is then purified by distillation to obtain pure 1,1,1-trichlorobutane.
科学的研究の応用
1,1,1-Trichlorobutane has been extensively studied for its various scientific research applications. It is commonly used as a solvent in chemical reactions and as a cleaning agent in the electronics industry. It has also been used as a reference compound in the development of analytical methods for the detection of chlorinated hydrocarbons in environmental samples.
特性
CAS番号 |
13279-85-1 |
|---|---|
製品名 |
1,1,1-Trichlorobutane |
分子式 |
C4H7Cl3 |
分子量 |
161.45 g/mol |
IUPAC名 |
1,1,1-trichlorobutane |
InChI |
InChI=1S/C4H7Cl3/c1-2-3-4(5,6)7/h2-3H2,1H3 |
InChIキー |
ABSHBZODGOHLFR-UHFFFAOYSA-N |
SMILES |
CCCC(Cl)(Cl)Cl |
正規SMILES |
CCCC(Cl)(Cl)Cl |
その他のCAS番号 |
13279-85-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



